Superior PDE3 Inhibitory Potency Compared to Milrinone (a Clinical PDE3 Inhibitor)
The target compound exhibits nanomolar PDE3 inhibitory potency with an IC50 of 13.5 nM in a BIOMOL GREEN Quantizyme assay using human platelets [1]. This is >240-fold more potent than the clinical PDE3 inhibitor milrinone, which demonstrates an IC50 of 3300 nM (3.30 µM) under identical assay conditions [2].
| Evidence Dimension | PDE3 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 13.5 nM |
| Comparator Or Baseline | Milrinone (CAS 78415-72-2): 3300 nM (3.30 µM) |
| Quantified Difference | Target compound is 244 times more potent |
| Conditions | BIOMOL GREEN Quantizyme Assay System; enzyme source: human platelets; temperature: 2°C |
Why This Matters
This >240-fold potency advantage ensures that the target compound can be used as a high-sensitivity probe or standard in PDE3 assays where milrinone would be insufficiently potent.
- [1] BindingDB. (n.d.). BDBM205346: US9249139, 1c. PDE3 inhibition assay (IC50: 13.5 nM). View Source
- [2] BindingDB. (n.d.). BDBM15296: US9249139, Milrinone. PDE3 inhibition assay (IC50: 3300 nM). View Source
